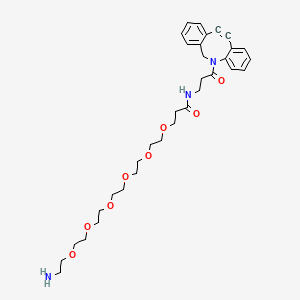

DBCO-NHCO-S-S-NHS ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

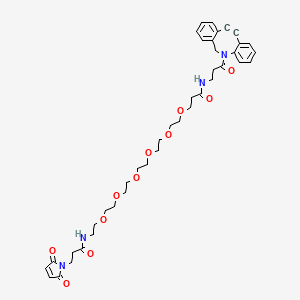

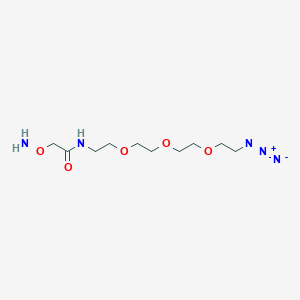

Dibenzocyclooctyne-N-hydroxysuccinimidyl ester with a disulfide bond (DBCO-NHCO-S-S-NHS ester) is a specialized chemical compound used in bioconjugation and click chemistry. This compound is particularly valuable for its ability to form stable triazole linkages with azide-functionalized molecules without the need for a copper catalyst. The presence of a cleavable disulfide bond allows for controlled release under reducing conditions, making it highly useful in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-NHCO-S-S-NHS ester involves multiple steps:

Formation of Dibenzocyclooctyne (DBCO): The initial step involves the synthesis of dibenzocyclooctyne, which is achieved through a series of cyclization reactions starting from simple aromatic precursors.

Introduction of the Disulfide Bond: The disulfide bond is introduced by reacting DBCO with a disulfide-containing linker.

Formation of the N-hydroxysuccinimidyl Ester: The final step involves the reaction of the disulfide-linked DBCO with N-hydroxysuccinimide (NHS) to form the ester

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves rigorous purification steps, including chromatography and crystallization, to ensure high purity and yield. The reaction conditions are optimized for scalability, often involving automated reactors and controlled environments to maintain consistency and quality .

Análisis De Reacciones Químicas

Types of Reactions

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): DBCO-NHCO-S-S-NHS ester undergoes SPAAC reactions with azide-functionalized molecules, forming stable triazole linkages without the need for a copper catalyst

Reduction: The disulfide bond in the compound can be cleaved under reducing conditions, such as with dithiothreitol (DTT) or β-mercaptoethanol

Common Reagents and Conditions

Azide-Functionalized Molecules: Used in SPAAC reactions.

Reducing Agents: Dithiothreitol (DTT) or β-mercaptoethanol for cleaving the disulfide bond

Major Products Formed

Triazole Linkages: Formed during SPAAC reactions.

Cleaved Products: Resulting from the reduction of the disulfide bond

Aplicaciones Científicas De Investigación

Chemistry

Bioconjugation: Used to attach biomolecules to surfaces or other molecules through SPAAC reactions

Click Chemistry: Facilitates copper-free click chemistry, making it suitable for sensitive biological applications

Biology

Protein Labeling: Used to label proteins with fluorescent tags or other markers

Drug Delivery: Incorporated into drug delivery systems for targeted release

Medicine

Antibody-Drug Conjugates (ADCs): Used as a linker in the synthesis of ADCs, allowing for targeted delivery of cytotoxic drugs to cancer cells

Industry

Mecanismo De Acción

The mechanism of action of DBCO-NHCO-S-S-NHS ester involves its ability to undergo SPAAC reactions with azide-functionalized molecules. The NHS ester reacts with primary amines on biomolecules, forming stable amide bonds. The disulfide bond can be cleaved under reducing conditions, allowing for controlled release of the attached molecules .

Comparación Con Compuestos Similares

Similar Compounds

Dibenzocyclooctyne-N-hydroxysuccinimidyl ester (DBCO-NHS ester): Similar in structure but lacks the disulfide bond, making it non-cleavable

Dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester (DBCO-sulfo-NHS ester): Contains a sulfo group, making it water-soluble

Uniqueness

The uniqueness of DBCO-NHCO-S-S-NHS ester lies in its cleavable disulfide bond, which allows for controlled release under reducing conditions. This feature makes it particularly valuable in applications where reversible conjugation is desired .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropyl]disulfanyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O6S2/c32-24(14-17-38-39-18-15-28(36)37-31-26(34)11-12-27(31)35)29-16-13-25(33)30-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)30/h1-8H,11-19H2,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCJWHZTYTWKNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCSSCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.